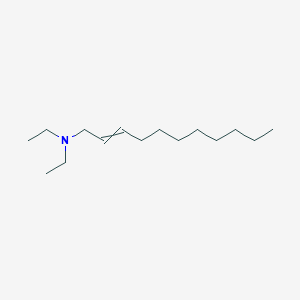
N,N-diethylundec-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylundec-2-en-1-amine: is an organic compound belonging to the class of amines It features a long carbon chain with a double bond at the second position and two ethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylundec-2-en-1-amine typically involves the alkylation of undec-2-en-1-amine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethylundec-2-en-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides, ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Applications De Recherche Scientifique
Chemistry: N,N-diethylundec-2-en-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds and ionic interactions, making it useful in the design of biologically active compounds.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N,N-diethylundec-2-en-1-amine involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N,N-diethyl-2-propen-1-amine: Similar structure but with a shorter carbon chain.
N,N-dimethylundec-2-en-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-diethyl-2-butene-1-amine: Similar structure but with a different position of the double bond.
Uniqueness: N,N-diethylundec-2-en-1-amine stands out due to its longer carbon chain and the specific position of the double bond. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
909803-62-9 |
|---|---|
Formule moléculaire |
C15H31N |
Poids moléculaire |
225.41 g/mol |
Nom IUPAC |
N,N-diethylundec-2-en-1-amine |
InChI |
InChI=1S/C15H31N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h13-14H,4-12,15H2,1-3H3 |
Clé InChI |
CYRPGSFPCOWTER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


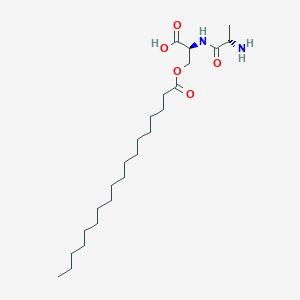
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
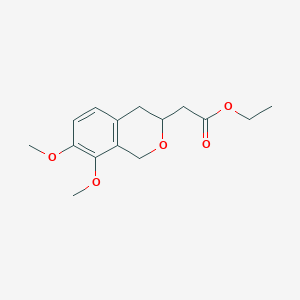

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
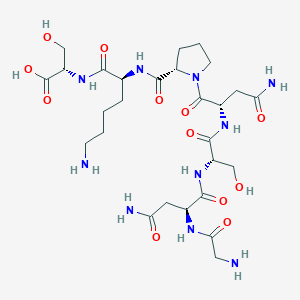
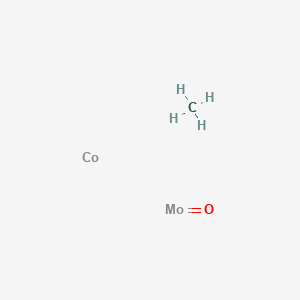
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
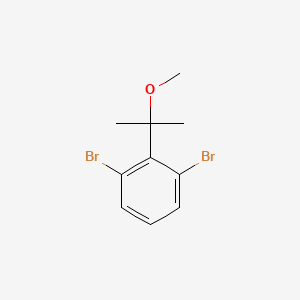
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)

